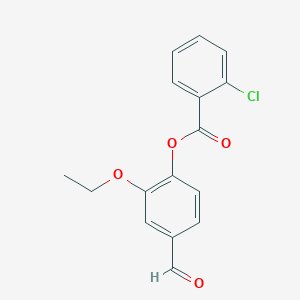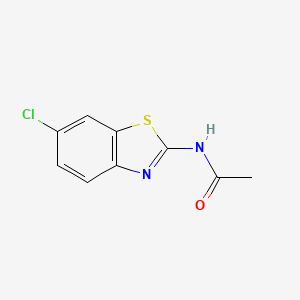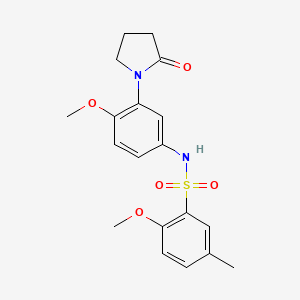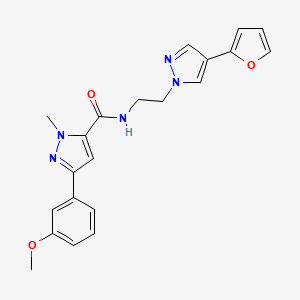
1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea" is a derivative of urea, which is a molecule of significant interest in medicinal chemistry due to its potential biological activities. Urea derivatives have been extensively studied for their antiproliferative, antiangiogenic, and kinase inhibition properties, making them promising candidates for anticancer agents .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an aryl isocyanate with an amine. In the context of the papers provided, various 1-aryl-3-substituted phenyl urea derivatives have been designed and synthesized, demonstrating the versatility of this scaffold in generating a wide range of compounds with potential biological activities . The synthesis routes are often optimized to yield compounds with specific substituents that are hypothesized to enhance biological activity.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which can engage in hydrogen bonding and other non-covalent interactions. This feature is crucial for the biological activity of these compounds as it allows them to interact with biological targets such as enzymes and receptors . The presence of pyridine and thiophene rings in the compound provides additional sites for interactions, potentially increasing the binding affinity and selectivity for certain targets.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, primarily due to their functional groups. The urea moiety can form hydrogen bonds, while the pyridine and thiophene rings can engage in π-π stacking and other aromatic interactions. These properties are exploited in the design of compounds to enhance their biological activities and selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the urea scaffold. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds. NMR studies, such as those on 1,3-pyridylmethyl ureas, provide insights into the conformation and electronic environment of these molecules, which are important for understanding their reactivity and interaction with biological targets .
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea has been utilized in the synthesis of various novel pyridine and naphthyridine derivatives. These derivatives are synthesized through reactions with different compounds such as arene diazonium salts, hydrazines, and urea derivatives. This process leads to the formation of diverse compounds like pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives (Abdelrazek et al., 2010).
Interaction Studies
The compound has been studied for its interaction with other chemicals. For instance, its association with 2-amino-1,8-naphthyridines and benzoates was explored. These studies involved NMR spectroscopy and quantum chemical calculations, providing insights into the substituent effects on complexation and the role of intramolecular hydrogen bonding in urea derivatives (Ośmiałowski et al., 2013).
Catalytic Applications
Research has also been conducted on the solvolysis of N,N-bis(2-picolyl)ureas catalyzed by Cu(II) ions. This study provides valuable data on the kinetics and products of these reactions, suggesting potential applications in catalysis (Belzile et al., 2014).
Chemosensor Development
The structure of 1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea and its derivatives has been utilized in the development of chemosensors. These sensors are designed to detect metal ions like nickel(II) and copper(II) through color changes, a process backed by electronic structure studies and spectroscopic analysis (Patil et al., 2017).
Pharmaceutical Research
In the pharmaceutical field, derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research is crucial in the ongoing quest for effective anticancer agents (Zhang et al., 2019).
Propriétés
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-thiophen-2-yl-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c21-17(19-16-6-3-11-23-16)20(9-7-15-5-2-10-22-15)13-14-4-1-8-18-12-14/h1-6,8,10-12H,7,9,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBIIQRKPMWBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3012012.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3012013.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012015.png)
![N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)



![1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3012026.png)
![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B3012028.png)


![2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3012033.png)
![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)
